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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691 Get Quote

An In-depth Technical Guide to 2-Chloro-4-
ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde,

a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This

document details its chemical structure, IUPAC name, physicochemical properties, a detailed

experimental protocol for its synthesis, and a discussion of its potential relevance in drug

discovery based on the activities of structurally related compounds.

Chemical Structure and IUPAC Name
The chemical structure of 2-Chloro-4-ethoxybenzaldehyde consists of a benzene ring

substituted with a chlorine atom at the second position, an ethoxy group at the fourth position,

and a formyl (aldehyde) group at the first position.

IUPAC Name: 2-Chloro-4-ethoxybenzaldehyde

Chemical Structure:

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1356691?utm_src=pdf-interest
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative data for 2-Chloro-4-ethoxybenzaldehyde and its precursor, 2-Chloro-4-

hydroxybenzaldehyde, are summarized in the table below for easy comparison. Data for the

target compound is limited in the public domain, and some values are based on data for

structurally similar compounds.

Property
2-Chloro-4-
ethoxybenzaldehyde

2-Chloro-4-
hydroxybenzaldehyde

CAS Number 245368-31-4 56962-11-9[1][2][3]

Molecular Formula C₉H₉ClO₂ C₇H₅ClO₂[1][2]

Molecular Weight 184.62 g/mol [4] 156.57 g/mol [1][3]

Appearance - Solid[1][3]

Melting Point Not available 145-147 °C[1][3]

Boiling Point Not available 272.5 °C at 760 mmHg[2]

Density Not available 1.4 g/cm³[2]

Synthesis of 2-Chloro-4-ethoxybenzaldehyde
A common and effective method for the synthesis of 2-Chloro-4-ethoxybenzaldehyde is the

Williamson ether synthesis. This reaction involves the O-alkylation of 2-Chloro-4-

hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis
Materials:

2-Chloro-4-hydroxybenzaldehyde

Iodoethane (or Bromoethane)

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

To a solution of 2-Chloro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-

dimethylformamide, add anhydrous potassium carbonate (2.0 equivalents).

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

Add iodoethane (1.5 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature and pour it into cold

deionized water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated brine solution.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane-ethyl acetate gradient) to yield pure 2-Chloro-4-ethoxybenzaldehyde.

Spectroscopic Characterization
While specific spectra for 2-Chloro-4-ethoxybenzaldehyde are not readily available, the

expected spectroscopic data can be inferred from related compounds.
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¹H NMR: The spectrum is expected to show signals for the aldehydic proton (singlet, ~10

ppm), aromatic protons (multiplets, ~7-8 ppm), the methylene protons of the ethoxy group

(quartet, ~4 ppm), and the methyl protons of the ethoxy group (triplet, ~1.4 ppm).

¹³C NMR: The spectrum should display signals for the carbonyl carbon (~190 ppm), aromatic

carbons (110-160 ppm), the methylene carbon of the ethoxy group (~64 ppm), and the

methyl carbon of the ethoxy group (~15 ppm).

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the

aldehyde (around 1700 cm⁻¹), C-O-C stretch of the ether (around 1250 cm⁻¹), and C-Cl

stretch (around 700-800 cm⁻¹).

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (184.62 g/mol ), along with characteristic

fragmentation patterns.

Relevance in Drug Discovery
Substituted benzaldehydes are a class of compounds with diverse biological activities, making

them valuable scaffolds in drug discovery.[5] The presence of a chlorine atom can often

enhance the pharmacological properties of a molecule.[6]

While specific biological activities for 2-Chloro-4-ethoxybenzaldehyde have not been

extensively reported, related chlorinated and benzaldehyde-containing molecules have shown

a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

Therefore, 2-Chloro-4-ethoxybenzaldehyde represents a promising starting point for the

synthesis of novel therapeutic agents.

Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 2-
Chloro-4-ethoxybenzaldehyde.
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Reaction Work-up Purification

2-Chloro-4-hydroxybenzaldehyde
Iodoethane

K2CO3 in DMF

Stir at 60-70°C
(12-18h) Pour into WaterCool to RT Extract with Ethyl Acetate Wash with Brine Dry over Na2SO4 Solvent Evaporation Column Chromatography Pure 2-Chloro-4-

ethoxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-4-ethoxybenzaldehyde.

Generalized Signaling Pathway for Substituted
Benzaldehydes
The diagram below represents a generalized signaling pathway that could be modulated by

substituted benzaldehydes, based on their known biological activities. This is a hypothetical

representation and not specific to 2-Chloro-4-ethoxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1356691?utm_src=pdf-body-img
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell

Cell Surface Receptor

Kinase Cascade
(e.g., MAPK/ERK)

Transcription Factor
(e.g., NF-κB, AP-1)

Gene Expression

Cellular Response
(Inflammation, Proliferation, etc.)

Substituted
Benzaldehyde

Modulation

Click to download full resolution via product page

Caption: Generalized signaling pathway potentially modulated by substituted benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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